2-chloro-N-[6-methyl-5-[3-[2-(piperidin-3-ylamino)pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride
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Overview
Description
2-chloro-N-[6-methyl-5-[3-[2-(piperidin-3-ylamino)pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride is a complex organic compound with a molecular weight of 601.12 g/mol This compound is notable for its intricate structure, which includes multiple aromatic rings, a piperidine moiety, and a sulfonamide group
Preparation Methods
The synthesis of 2-chloro-N-[6-methyl-5-[3-[2-(piperidin-3-ylamino)pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride involves multiple steps, each requiring specific reagents and conditionsThe piperidine moiety is then attached, and the final step involves the sulfonation of the benzene ring . Industrial production methods may vary, but they generally follow similar steps with optimizations for scale and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under specific conditions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium thiolate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-[6-methyl-5-[3-[2-(piperidin-3-ylamino)pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety and the aromatic rings play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds include other sulfonamides and piperidine derivatives. Compared to these compounds, 2-chloro-N-[6-methyl-5-[3-[2-(piperidin-3-ylamino)pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride is unique due to its combination of multiple aromatic rings and the presence of both a piperidine and a sulfonamide group. This unique structure may confer specific advantages in terms of biological activity and chemical reactivity .
Properties
Molecular Formula |
C31H30Cl2N6O3S |
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Molecular Weight |
637.6 g/mol |
IUPAC Name |
2-chloro-N-[6-methyl-5-[3-[2-(piperidin-3-ylamino)pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C31H29ClN6O3S.ClH/c1-20-13-14-22-23(8-4-11-27(22)38-42(39,40)28-12-3-2-10-25(28)32)29(20)41-30-24(9-6-17-34-30)26-15-18-35-31(37-26)36-21-7-5-16-33-19-21;/h2-4,6,8-15,17-18,21,33,38H,5,7,16,19H2,1H3,(H,35,36,37);1H |
InChI Key |
CNWIPRHGMZTPSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)NC6CCCNC6.Cl |
Origin of Product |
United States |
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